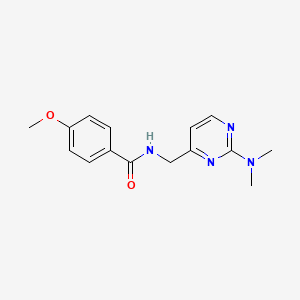
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its antitumor activity. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.
作用机制
The exact mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has also been shown to inhibit the production of angiogenic factors such as vascular endothelial growth factor (VEGF), which are necessary for the growth of new blood vessels in tumors.
实验室实验的优点和局限性
One of the advantages of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various preclinical models. This makes it a useful tool for studying the mechanisms of tumor growth and the effects of various treatments on tumor growth. However, one of the limitations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is its toxicity, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide. One area of interest is the development of new formulations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide that are less toxic and more effective. Another area of interest is the identification of biomarkers that can predict the response of tumors to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide treatment. Additionally, there is interest in combining N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide with other treatments, such as chemotherapy or immunotherapy, to enhance its antitumor activity. Finally, there is interest in understanding the mechanisms of resistance to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide and developing strategies to overcome this resistance.
合成方法
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide can be synthesized in several ways, but the most common method involves the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques.
科学研究应用
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been extensively studied for its antitumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma. While some of these trials showed promising results, others were less successful.
属性
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUYHUUUKHUKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)
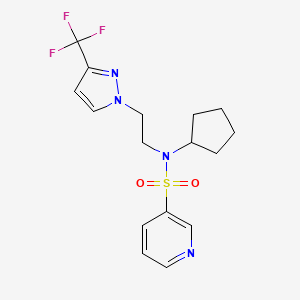
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2898848.png)
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)
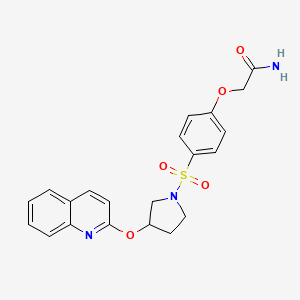
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)
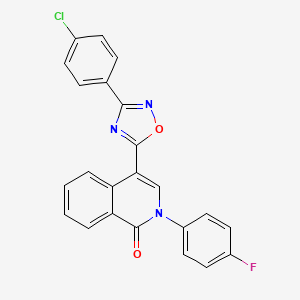

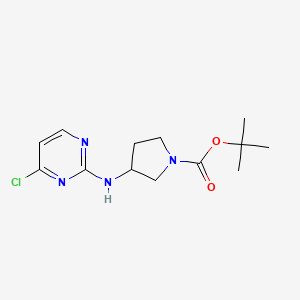
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
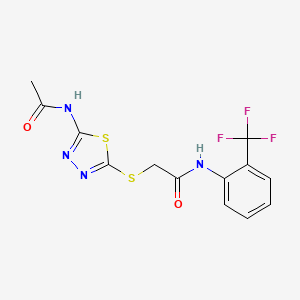
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)